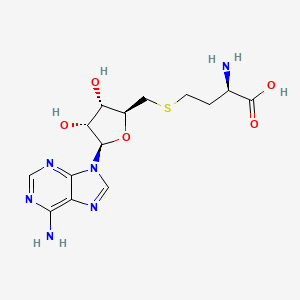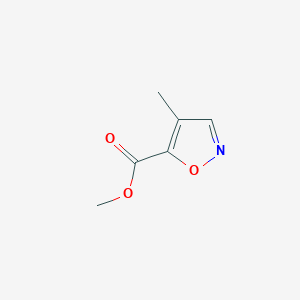
2-(1H-Imidazol-1-yl)nicotinonitril
Übersicht
Beschreibung
2-(1H-imidazol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol It is a derivative of nicotinonitrile, where an imidazole ring is attached to the second position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-1-yl)nicotinonitrile has several scientific research applications:
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are often used in the development of new drugs .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
2-(1H-imidazol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in 2-(1H-imidazol-1-yl)nicotinonitrile can act as a ligand, binding to metal ions in enzyme active sites, thereby influencing enzyme activity. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-(1H-imidazol-1-yl)nicotinonitrile and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context .
Cellular Effects
2-(1H-imidazol-1-yl)nicotinonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(1H-imidazol-1-yl)nicotinonitrile can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . The impact of 2-(1H-imidazol-1-yl)nicotinonitrile on cellular processes makes it a valuable tool for studying cell biology and disease mechanisms.
Molecular Mechanism
The molecular mechanism of action of 2-(1H-imidazol-1-yl)nicotinonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring in 2-(1H-imidazol-1-yl)nicotinonitrile can coordinate with metal ions in enzyme active sites, leading to changes in enzyme activity. For example, the binding of 2-(1H-imidazol-1-yl)nicotinonitrile to the heme iron atom of cytochrome P450 can result in either inhibition or activation of the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-imidazol-1-yl)nicotinonitrile can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-(1H-imidazol-1-yl)nicotinonitrile is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression. These long-term effects highlight the importance of considering the temporal aspects of 2-(1H-imidazol-1-yl)nicotinonitrile in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(1H-imidazol-1-yl)nicotinonitrile vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-(1H-imidazol-1-yl)nicotinonitrile can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and other metabolic pathways. Understanding the dosage effects of 2-(1H-imidazol-1-yl)nicotinonitrile is crucial for its safe and effective use in biochemical research and therapeutic applications.
Metabolic Pathways
2-(1H-imidazol-1-yl)nicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 2-(1H-imidazol-1-yl)nicotinonitrile can influence the activity of enzymes involved in nucleotide metabolism, thereby affecting the levels of nucleotides and other metabolites in cells.
Transport and Distribution
The transport and distribution of 2-(1H-imidazol-1-yl)nicotinonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-(1H-imidazol-1-yl)nicotinonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(1H-imidazol-1-yl)nicotinonitrile within tissues is also influenced by its interactions with plasma proteins and other extracellular components.
Subcellular Localization
The subcellular localization of 2-(1H-imidazol-1-yl)nicotinonitrile is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 2-(1H-imidazol-1-yl)nicotinonitrile within cells. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with imidazole under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K₂CO₃) is used to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-(1H-imidazol-1-yl)nicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Amino derivatives of the nitrile group.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-imidazol-1-yl)pyridine-3-carbonitrile: Similar structure with a pyridine ring instead of a nicotinonitrile.
2-(1H-imidazol-1-yl)benzonitrile: Similar structure with a benzonitrile ring.
Uniqueness
2-(1H-imidazol-1-yl)nicotinonitrile is unique due to the presence of both an imidazole ring and a nitrile group attached to a nicotinonitrile backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-imidazol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYHIRTEOPQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531817 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94448-88-1 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)


![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)


